

2,3-Dibromo-2-methylpentane chemical and physical properties

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Compound of Interest

Compound Name: 2,3-Dibromo-2-methylpentane

Cat. No.: B14629140

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An In-depth Technical Guide to 2,3-Dibromo-2-methylpentane

This technical guide provides a comprehensive overview of the chemical and physical properties of **2,3-dibromo-2-methylpentane**, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines a probable synthetic route, and suggests an analytical methodology, acknowledging the limited availability of experimentally derived data for this specific compound.

Core Chemical and Physical Properties

2,3-Dibromo-2-methylpentane is a halogenated alkane. While specific experimentally determined physical properties such as density, boiling point, and melting point are not readily available in the scientific literature, a summary of its known and computed properties is presented below.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Source
IUPAC Name	2,3-dibromo-2-methylpentane	[1]
CAS Number	54305-88-3	[1] [2] [3]
Molecular Formula	C6H12Br2	[1] [2] [3]
Molecular Weight	243.97 g/mol	[1] [3]
Canonical SMILES	CCC(C(C)(C)Br)Br	[2]
InChI Key	RKAVGFXDDBJGEI-UHFFFAOYSA-N	[1]

Table 2: Computed Physicochemical Properties

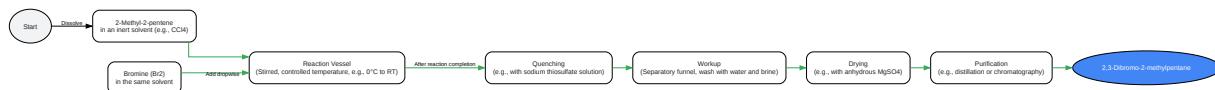
Property	Value	Notes
XLogP3	3.3	A measure of lipophilicity.
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	0	
Rotatable Bond Count	2	
Exact Mass	243.92853 Da	
Monoisotopic Mass	241.93058 Da	
Topological Polar Surface Area	0 Å ²	
Heavy Atom Count	8	
Complexity	68.9	

Note: The data in Table 2 are computationally derived and may not reflect experimentally determined values.

Synthesis Protocol

A detailed experimental protocol for the synthesis of **2,3-dibromo-2-methylpentane** is not explicitly available in the reviewed literature. However, a plausible synthetic route involves the bromination of 2-methyl-2-pentene. Below is a generalized experimental workflow for this type of reaction.

General Experimental Workflow: Bromination of an Alkene



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Caption: Generalized workflow for the synthesis of **2,3-Dibromo-2-methylpentane**.

Methodology:

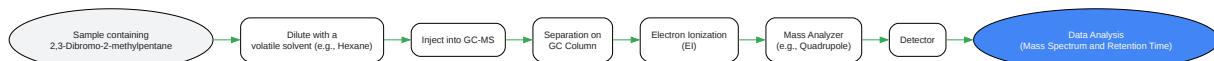
- **Reactant Preparation:** Dissolve 2-methyl-2-pentene in a suitable inert solvent, such as carbon tetrachloride (CCl4), in a reaction vessel equipped with a stirrer and under controlled temperature conditions (e.g., an ice bath).
- **Bromine Addition:** Slowly add a solution of bromine (Br2) in the same solvent to the stirred alkene solution. The disappearance of the bromine color indicates the progress of the reaction.
- **Reaction Monitoring:** Monitor the reaction to completion using a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).
- **Quenching:** Once the reaction is complete, quench any remaining bromine by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.

- Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and brine to remove water-soluble impurities.
- Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, and then filter.
- Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by distillation under reduced pressure or by column chromatography to obtain pure **2,3-dibromo-2-methylpentane**.

Analytical Protocols

Specific analytical protocols for **2,3-dibromo-2-methylpentane** are not detailed in the available literature. However, Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and effective technique for the analysis of such halogenated hydrocarbons.

General GC-MS Analysis Workflow



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Caption: General workflow for the GC-MS analysis of **2,3-Dibromo-2-methylpentane**.

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample containing **2,3-dibromo-2-methylpentane** in a volatile organic solvent like hexane or ethyl acetate.
- GC-MS Parameters (Typical):
 - Injection: A small volume (e.g., 1 μ L) of the prepared sample is injected into the GC.

- Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating halogenated hydrocarbons.
- Oven Program: A temperature gradient program would be employed, for instance, starting at a low temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 250°C) to ensure the elution of the compound.
- Carrier Gas: Helium is typically used as the carrier gas.
- MS Detector: The mass spectrometer would be operated in electron ionization (EI) mode. Data would be collected over a suitable mass range (e.g., m/z 40-300).
- Data Analysis: The identity of **2,3-dibromo-2-methylpentane** can be confirmed by its characteristic retention time and the fragmentation pattern in its mass spectrum.

Signaling Pathways and Logical Relationships

There is no information available in the scientific literature to suggest the involvement of **2,3-dibromo-2-methylpentane** in any biological signaling pathways. As a simple halogenated alkane, it is not expected to have specific interactions with biological receptors or signaling molecules in the same manner as complex drug molecules. Its biological effects, if any, would more likely be related to its physicochemical properties and potential for non-specific interactions with cellular components.

In conclusion, while **2,3-dibromo-2-methylpentane** is a known chemical entity, detailed experimental data regarding its physical properties and specific, validated protocols for its synthesis and analysis are scarce in publicly accessible literature. The information provided herein is based on established chemical principles and data for structurally related compounds. Further experimental investigation is required to definitively characterize this compound.

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